2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is an organic compound that features a chloro-substituted phenyl ring and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid typically involves the chlorination of a phenylacetic acid derivative followed by the introduction of a methylsulfonyl group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)acetic acid: Lacks the chloro group but shares the methylsulfonyl and phenylacetic acid structure.
2-(3-Chloro-4-methylphenyl)acetic acid: Similar structure but lacks the methylsulfonyl group.
Uniqueness
2-(3-Chloro-4-(methylsulfonyl)phenyl)acetic acid is unique due to the presence of both chloro and methylsulfonyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClO4S |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
2-(3-chloro-4-methylsulfonylphenyl)acetic acid |
InChI |
InChI=1S/C9H9ClO4S/c1-15(13,14)8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
YOQWYOIWTZOFNT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.